6-Iodobenzo[b]thiophen-2-amine
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Overview
Description
6-Iodobenzo[b]thiophen-2-amine is a heterocyclic compound that contains both sulfur and iodine atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodobenzo[b]thiophen-2-amine typically involves the iodination of benzo[b]thiophene derivatives. One common method is the electrophilic substitution reaction where iodine is introduced into the benzo[b]thiophene ring. This can be achieved using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Iodobenzo[b]thiophen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]thiophenes, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
6-Iodobenzo[b]thiophen-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Iodobenzo[b]thiophen-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound without the iodine substituent.
6-Bromobenzo[b]thiophen-2-amine: Similar structure with a bromine atom instead of iodine.
6-Chlorobenzo[b]thiophen-2-amine: Similar structure with a chlorine atom instead of iodine.
Uniqueness
6-Iodobenzo[b]thiophen-2-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interactions with biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C8H6INS |
---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
6-iodo-1-benzothiophen-2-amine |
InChI |
InChI=1S/C8H6INS/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,10H2 |
InChI Key |
NQXKCWFBVRHSGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)SC(=C2)N |
Origin of Product |
United States |
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